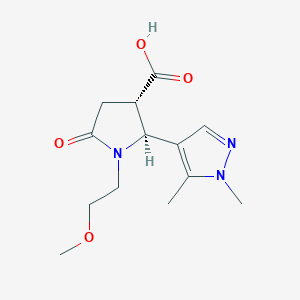
(2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H19N3O4 and its molecular weight is 281.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrolidine ring followed by the introduction of the pyrazole and methoxyethyl groups. Specific synthetic pathways may vary, but they generally aim to optimize yield and purity.
Antioxidant Activity
Recent studies have shown that compounds similar in structure exhibit significant antioxidant properties. For instance, derivatives with a 5-oxopyrrolidine core demonstrated high DPPH radical scavenging ability, with some compounds outperforming ascorbic acid in antioxidant assays . The introduction of specific substituents can enhance this activity significantly.
Antimicrobial Activity
Research indicates that this compound may exhibit antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent . The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes relevant to disease processes. For instance, it may act as an inhibitor of certain proteases or kinases involved in cancer progression. This inhibition could lead to reduced tumor growth in experimental models .
Case Study 1: Antioxidant Efficacy
A comparative study evaluated the antioxidant efficacy of several 5-oxopyrrolidine derivatives. The compounds were tested using the DPPH assay and reducing power assays. The results indicated that this compound showed a DPPH scavenging percentage comparable to well-known antioxidants .
| Compound | DPPH Scavenging (%) | Reducing Power |
|---|---|---|
| Compound A | 88.6% | 1.675 |
| Compound B | 87.7% | 1.573 |
| Target Compound | 78.6% | 1.149 |
Case Study 2: Antimicrobial Testing
In vitro antimicrobial testing against Gram-positive and Gram-negative bacteria revealed that the target compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. The results suggest a promising role for this compound in developing new antimicrobial therapies .
科学研究应用
Antimicrobial Applications
Recent studies have indicated that derivatives of oxopyrrolidine compounds exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, research on similar 5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated effectiveness against Gram-positive bacteria and pathogenic fungi, including Staphylococcus aureus and Candida auris .
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | 8 µg/mL |
| 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Acinetobacter baumannii | 16 µg/mL |
| (2S,3S)-2-(1,5-Dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | Klebsiella pneumoniae | TBD |
Anticancer Potential
The anticancer properties of compounds similar to this compound have also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. For example, derivatives exhibiting structural similarities have been evaluated for their cytotoxic effects on A549 human lung cancer cells .
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxicity of various oxopyrrolidine derivatives found that certain modifications to the structure significantly enhanced their effectiveness against cancer cells. The tested derivatives showed IC50 values ranging from 10 to 30 µM against A549 cells, indicating promising anticancer activity.
属性
IUPAC Name |
(2S,3S)-2-(1,5-dimethylpyrazol-4-yl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-8-10(7-14-15(8)2)12-9(13(18)19)6-11(17)16(12)4-5-20-3/h7,9,12H,4-6H2,1-3H3,(H,18,19)/t9-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWBHUSVQDICD-CABZTGNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@@H]2[C@H](CC(=O)N2CCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













